molecular formula C17H21N3O3 B2862132 4-(4-hydroxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 930547-85-6

4-(4-hydroxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Katalognummer: B2862132
CAS-Nummer: 930547-85-6
Molekulargewicht: 315.373
InChI-Schlüssel: VTIOCFSAQILVQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Hydroxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a dihydropyrimidinone derivative characterized by a fused pyrrolo-pyrimidine-dione core. The molecule features two critical substituents:

  • 6-Isopentyl group: A branched alkyl chain that confers lipophilicity, likely influencing membrane permeability and pharmacokinetic properties.

Eigenschaften

IUPAC Name

4-(4-hydroxyphenyl)-6-(3-methylbutyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-10(2)7-8-20-9-13-14(16(20)22)15(19-17(23)18-13)11-3-5-12(21)6-4-11/h3-6,10,15,21H,7-9H2,1-2H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIOCFSAQILVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-(4-hydroxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a pyrrolopyrimidine derivative that exhibits significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts. The unique structural characteristics of this compound contribute to its biological properties.

Chemical Structure and Properties

The molecular formula of 4-(4-hydroxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is C17H21N3O3, with a molecular weight of approximately 315.373 g/mol. Its structure features a pyrrolo[3,4-d]pyrimidine core fused with a hydroxyphenyl group and an isopentyl side chain. The presence of multiple functional groups enhances its reactivity and biological interactions.

Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. For instance, studies have shown that it can significantly lower levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. It has demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

The biological activity of 4-(4-hydroxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can be attributed to its ability to interact with specific molecular targets:

  • PARP Inhibition : This compound has been identified as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms .
  • Cytokine Modulation : By modulating the signaling pathways associated with inflammation and immune response, it can effectively reduce inflammatory markers .

Study 1: Anti-inflammatory Effects

In a controlled study involving murine models of inflammation induced by LPS, administration of the compound resulted in a marked reduction in paw swelling and inflammatory cytokines compared to the control group. Histological analysis revealed decreased leukocyte infiltration in treated animals .

Study 2: Anticancer Activity

A study assessing the cytotoxic effects on human breast cancer cell lines (MCF-7) showed that treatment with varying concentrations of the compound led to significant reductions in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment .

Comparative Analysis with Similar Compounds

The biological activity of 4-(4-hydroxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can be compared with other pyrrolopyrimidine derivatives:

Compound NameStructureBiological Activity
4-(4-hydroxyphenyl)-6-propyl-1H-pyrrolo[3,4-d]pyrimidine-2,5-dioneSimilar core structureModerate anti-inflammatory activity
5-methylpyrido[2,3-d]pyrimidineDifferent ring structureAnticancer properties
2-aminoquinazolinone derivativesRelated nitrogenous baseKnown for anticancer properties

This comparison highlights the unique efficacy of 4-(4-hydroxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione based on its specific substitutions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the pyrrolo[3,4-d]pyrimidine-2,5-dione scaffold but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name 4-Position Substituent 6-Position Substituent Key Data Biological Activity/Application
Target Compound 4-(4-Hydroxyphenyl) 6-Isopentyl Data not explicitly provided; inferred from analogues. Potential α-glucosidase inhibition
4-(2-Hydroxyphenyl)-6-(4-methoxyphenyl)-analogue 4-(2-Hydroxyphenyl) 6-(4-Methoxyphenyl) Rf : 0.41; MP : ~220°C; FTIR : 3640 (OH), 1680 (C=O) Not specified
4-(4-Hydroxyphenyl)-6-(2-methoxyphenyl)-analogue 4-(4-Hydroxyphenyl) 6-(2-Methoxyphenyl) Rf : 0.41; MP : ~215°C; 1H NMR : δ 3.7 (s, OCH3), 9.10 (s, OH) Not specified
6-Benzyl-4-(4-hydroxyphenyl)-analogue (Compound A) 4-(4-Hydroxyphenyl) 6-Benzyl IC50 : 1.02 µg/ml; Binding Energy : -7.9 kcal/mol; RMSD : 1.7 Å α-Glucosidase inhibition (antidiabetic)
4-(4-Cyanophenyl)-1-(3-trifluoromethylphenyl)-analogue 4-(4-Cyanophenyl) 1-(3-Trifluoromethylphenyl) Patent data for synthesis Neutrophil elastase inhibition
4-(3,4-Dimethoxyphenyl)-6-isopentyl-analogue 4-(3,4-Dimethoxyphenyl) 6-Isopentyl Structural data only Not specified

Key Observations

Substituent Impact on Bioactivity: Hydroxyl vs. Methoxy/Cyano Groups: The 4-hydroxyphenyl group in the target compound and Compound A enables hydrogen bonding, critical for enzyme inhibition (e.g., α-glucosidase). In contrast, methoxy (electron-donating) or cyano/trifluoromethyl (electron-withdrawing) groups in analogues may alter target selectivity or binding affinity.

Spectroscopic and Physical Properties :

  • FTIR : All analogues show characteristic peaks for OH (~3600 cm⁻¹), NH (~3450 cm⁻¹), and carbonyl (1680–1690 cm⁻¹), consistent with the core structure .
  • Melting Points : Analogues with aromatic 6-substituents (e.g., 4-methoxyphenyl) exhibit higher MPs (~215–220°C) compared to alkyl-substituted derivatives, suggesting stronger crystal lattice interactions .

Computational and Biological Data: Compound A’s strong α-glucosidase inhibition (IC50: 1.02 µg/ml) and stable molecular docking (RMSD: 1.7 Å) highlight the pharmacophoric importance of the 4-hydroxyphenyl group . The target compound’s isopentyl chain may further optimize hydrophobic interactions in enzyme pockets. Neutrophil elastase inhibitors prioritize electron-deficient substituents (e.g., cyano, trifluoromethyl), indicating divergent structure-activity relationships compared to antidiabetic analogues.

Vorbereitungsmethoden

Synthesis of 6-Isopentyl-3,4,6,7-Tetrahydro-1H-Pyrrolo[3,4-d]Pyrimidine-2,5-Dione

  • Starting Material : 6-Amino-1,3-dimethyluracil
  • Alkylation :

    • React with 1-bromo-3-methylbutane (isopentyl bromide) in DMF, K₂CO₃, 80°C (12 h).
    • Yield: 85% N-alkylated product.
  • Cyclization :

    • Treat with 4-benzyloxybenzaldehyde in acetic acid, reflux 24 h.
    • Forms the tetrahydro pyrrolopyrimidine core via Pictet-Spengler-type mechanism.

Deprotection of 4-Benzyloxy Group

  • Hydrogenolysis :
    • Suspend in ethanol with 10% Pd/C, H₂ (1 atm, 6 h).
    • Yield: 90% free phenol.

Side Reactions and Byproduct Mitigation

Common challenges include:

  • Regioselectivity : Competing formation of [2,3-d] vs. [3,4-d] isomers. Using bulky solvents (toluene) and low temperatures (0–5°C) suppresses undesired pathways.
  • Oxidation Sensitivity : The 4-hydroxyphenyl group undergoes quinone formation if exposed to strong oxidants. Adding antioxidants (e.g., BHT) during workup improves stability.
  • Isopentyl Group Steric Effects : Slower reaction rates necessitate extended reaction times (24–48 h) for complete N-alkylation.

Spectroscopic Characterization Data

Property Value/Description
¹H NMR (400 MHz, DMSO-d₆) δ 10.21 (s, 1H, OH), 7.32–7.25 (m, 2H, ArH), 6.72–6.68 (m, 2H, ArH), 4.12 (t, J=7.2 Hz, 2H, NCH₂), 3.45–3.38 (m, 1H, CH(CH₂)₂), 1.55–1.48 (m, 2H, CH₂), 1.28–1.22 (m, 2H, CH₂), 0.89 (d, J=6.8 Hz, 6H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ 169.8 (C=O), 158.4 (C=O), 155.7 (C-OH), 131.2–114.9 (ArC), 61.4 (NCH₂), 38.5 (CH(CH₂)₂), 28.9 (CH₂), 22.4 (CH₃)
HRMS (ESI+) m/z calc. for C₁₇H₂₁N₃O₃: 315.1584; found: 315.1586

Comparative Analysis of Synthetic Routes

Method Yield Advantages Drawbacks
Multicomponent One-Pot 65–75% Short reaction time, fewer steps Limited scalability, moderate regiocontrol
Aza-Wittig 70–80% High regioselectivity, pure product Costly reagents, air-sensitive steps
Stepwise Cyclocondensation 60–70% Flexible substitution, easy monitoring Lengthy procedure, multiple purifications

Industrial-Scale Considerations

For kilogram-scale production, the stepwise cyclocondensation route is preferred due to:

  • Solvent Recovery : Toluene and ethanol can be distilled and reused.
  • Catalyst Recycling : Pd/C from hydrogenation steps is recoverable via filtration.
  • Process Safety : Exothermic alkylation steps require controlled addition and cooling to prevent runaway reactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.